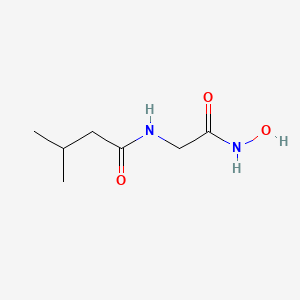
Butanamide, N-(2-(hydroxyamino)-2-oxoethyl)-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanamide, N-(2-(hydroxyamino)-2-oxoethyl)-3-methyl- is an organic compound belonging to the amide class Amides are derivatives of carboxylic acids where the hydroxyl group is replaced by an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butanamide, N-(2-(hydroxyamino)-2-oxoethyl)-3-methyl- can be achieved through several methods. One common approach involves the condensation of 2-hydroxybutyronitrile with acetone cyanohydrin in the presence of a catalyst. This reaction yields 2-aminobutyronitrile, which is then hydrolyzed to obtain 2-amino-butanamide. The final product is achieved through further reactions and purification steps .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of catalysts and controlled reaction conditions ensures the efficient production of the compound while minimizing by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
Butanamide, N-(2-(hydroxyamino)-2-oxoethyl)-3-methyl- undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield butanoic acid and ammonia.
Substitution: The compound can participate in substitution reactions where the hydroxyamino group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid or sodium hydroxide solutions are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
Hydrolysis: Butanoic acid and ammonia.
Reduction: Corresponding amine derivatives.
Substitution: Varied products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Butanamide, N-(2-(hydroxyamino)-2-oxoethyl)-3-methyl- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Butanamide, N-(2-(hydroxyamino)-2-oxoethyl)-3-methyl- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanamide (Formamide): A simpler amide with a single carbon atom.
Ethanamide (Acetamide): Contains two carbon atoms and is structurally similar but lacks the hydroxyamino and oxoethyl groups.
Propionamide (Propanamide): Contains three carbon atoms and is another simple amide.
Uniqueness
Butanamide, N-(2-(hydroxyamino)-2-oxoethyl)-3-methyl- is unique due to its specific substitutions, which confer distinct chemical and biological properties. These substitutions make it more reactive and versatile compared to simpler amides .
Eigenschaften
CAS-Nummer |
73912-95-5 |
|---|---|
Molekularformel |
C7H14N2O3 |
Molekulargewicht |
174.20 g/mol |
IUPAC-Name |
N-[2-(hydroxyamino)-2-oxoethyl]-3-methylbutanamide |
InChI |
InChI=1S/C7H14N2O3/c1-5(2)3-6(10)8-4-7(11)9-12/h5,12H,3-4H2,1-2H3,(H,8,10)(H,9,11) |
InChI-Schlüssel |
SMOSHZYREIIUKI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(=O)NCC(=O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



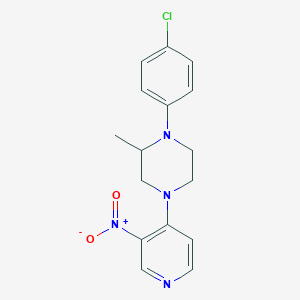
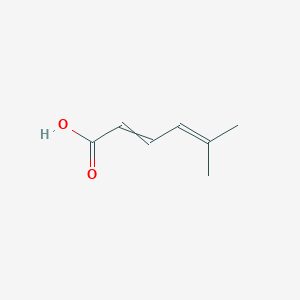



![Lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanide](/img/structure/B14451493.png)
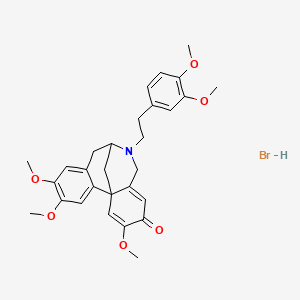
![N-[2-(2H-1,3-Benzodioxol-5-yl)-1-phenylethyl]acetamide](/img/structure/B14451501.png)
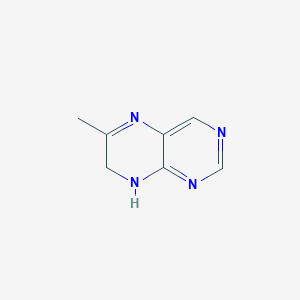
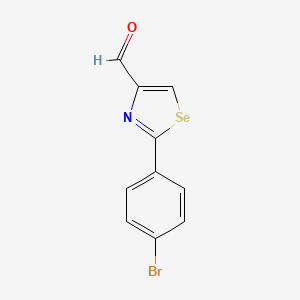
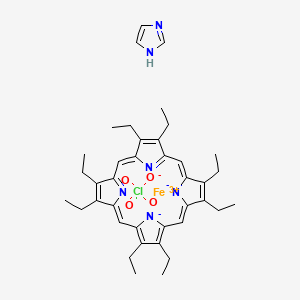

![N-propan-2-yl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine](/img/structure/B14451515.png)
